2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine trihydrochloride
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Overview
Description
2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine trihydrochloride is a compound that features a benzene ring substituted with a chloro group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine trihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroaniline with glyoxal and ammonia to form the imidazole ring . The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to modify the functional groups attached to the benzene ring.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions typically require controlled temperatures and solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine trihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine trihydrochloride involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or active sites of enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Similar in structure but with a quinoline moiety instead of a benzene ring.
5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochloride: Contains a benzothiadiazole ring instead of a benzene ring.
Uniqueness
2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine trihydrochloride is unique due to its specific substitution pattern and the presence of both chloro and imidazole groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H14Cl4N4 |
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Molecular Weight |
320.0 g/mol |
IUPAC Name |
2-chloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;trihydrochloride |
InChI |
InChI=1S/C9H11ClN4.3ClH/c10-7-5-6(11)1-2-8(7)14-9-12-3-4-13-9;;;/h1-2,5H,3-4,11H2,(H2,12,13,14);3*1H |
InChI Key |
NOZYCMLNIBGURA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2)N)Cl.Cl.Cl.Cl |
Origin of Product |
United States |
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